molecular formula C4H5N3S B1274029 2-Cyanoimino-1,3-thiazolidine CAS No. 26364-65-8

2-Cyanoimino-1,3-thiazolidine

Cat. No. B1274029
CAS RN: 26364-65-8
M. Wt: 127.17 g/mol
InChI Key: WTUAWWLVVCGTRG-UHFFFAOYSA-N
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Description

2-Cyanoimino-1,3-thiazolidine derivatives are a class of compounds that have been extensively studied due to their diverse chemical reactivity and potential applications in pharmaceutical chemistry. These compounds are characterized by a thiazolidine ring substituted at the second position with a cyanoimino group. The unique structural features of these molecules allow them to participate in various chemical reactions, making them valuable intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 2-cyanoimino-1,3-thiazolidine derivatives has been explored through different methods. For instance, 3-phosphono-2-(N-cyanoimino)thiazolidine derivatives have been synthesized by phosphorylation of NCT and have shown efficacy as phosphorylating agents for alcohols . Additionally, multifunctional 2-(N-cyanoimino)thiazolidine derivatives have been utilized to synthesize a wide range of heterocyclic compounds, demonstrating their versatility as synthetic intermediates .

Molecular Structure Analysis

The molecular structure of 2-cyanoimino-1,3-thiazolidine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of (Z)-2-[2-(Cyanoimino)-1,3-thiazolidin-1-yl]-1,3-diphenylprop-2-en-1-one was determined, revealing that the thiazolidine unit is approximately planar and forms distinct dihedral angles with adjacent phenyl rings . This planarity is crucial for the molecule's reactivity and interactions.

Chemical Reactions Analysis

2-Cyanoimino-1,3-thiazolidine derivatives undergo a variety of chemical reactions. They have been used to synthesize triazoles through a reaction with hydrazine, where the selectivity of the bond fission is controlled by the substituent at the N3 position . Moreover, these derivatives have been involved in regioselective hydride reductions, leading to different products depending on the reducing agent used . Anomalous transformations have also been reported, such as the one-pot conversion of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines when reacted with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyanoimino-1,3-thiazolidine derivatives are influenced by their molecular structure. The presence of the cyanoimino group contributes to the molecule's reactivity, as seen in the synthesis of various heterocyclic compounds . The axially chiral nature of some derivatives has been studied, with enantiomeric separation achieved by chiral HPLC, and the barriers to racemization have been determined, providing insight into the stereochemistry of the aryl imino bond . Additionally, the incorporation of specific moieties, such as the 2-phenylfuran group, has been shown to enhance the antibiofilm activity of these compounds .

Scientific Research Applications

Structural Analysis and Properties

  • A study on a derivative of 2-Cyanoimino-1,3-thiazolidine, namely (Z)‐2‐[2‐(Cyanoimino)‐1,3‐thiazolidin‐1‐yl]‐1,3‐diphenylprop‐2‐en‐1‐one, examined its crystal structure, revealing planar thiazolidine units and intermolecular interactions which could be relevant in the design of new compounds (Dai et al., 2007).

Reactivity and Transformations

  • Research on 3-Dimethoxymethyl-2-(N-cyanoimino)thiazolidine reported its anomalous transformation into 2,4-diamino-s-triazines when reacted with secondary amines, highlighting its unique reactivity (Tanaka et al., 1994).
  • Another study explored the synthetic applications of multifunctional 2-(N-Cyanoimino) thiazolidine derivatives, finding them to be versatile in producing various heterocyclic compounds and also useful in regioselective reactions (Tanaka & Iwata, 1998).

Pharmaceutical Applications

  • 1,3-Thiazolidine derivatives, including 2-Cyanoimino-1,3-thiazolidine, have been studied for their antibacterial activity, showing significant biological activity against various pathogens (Sriharsha et al., 2006).
  • A study on the improvement of solubility and oral bioavailability of a thiazolidine derivative with antidiabetic and lipid-lowering activities highlighted the potential pharmaceutical applications of these compounds (Hara et al., 2006).

Other Applications

  • Research on 2-(Arylimino)thiazolidines explored their potential as octopaminergic-agonist, indicating their possible use in neurological or pest control applications (Hirashima et al., 1994).

properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-7-4-6-1-2-8-4/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUAWWLVVCGTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395231
Record name 2-Cyanoimino-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoimino-1,3-thiazolidine

CAS RN

26364-65-8
Record name N-(4,5-Dihydro-2-thiazolyl)cyanamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolidinylidenecyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026364658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanoimino-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thiazolidinylidenecyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.613
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Record name Cyanamide, N-(4,5-dihydro-2-thiazolyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
ZY Dai Hong, P Niu, Y Qian, Y Li, J Fang… - Chinese Journal of …, 2013 - sioc-journal.cn
In search of novel thiazole derivatives with potent biological activities, a series of new thiazole compounds 6 containing acyl urea moiety were synthesized by the condensation of 2-…
Number of citations: 4 sioc-journal.cn
MW Dai Hong, J Liu, S Wu, X Qin, X Zhang… - Chinese Journal of …, 2012 - sioc-journal.cn
In order to explore potent pesticide containing heterocycle, fourteen new 1-aroyl-3-[4-((2-cyanoimino-1, 3-thiazolidine-3-yl) methyl)-thiazol-2-yl] thiourea compounds were designed and …
Number of citations: 2 sioc-journal.cn
MW Dai Hong, J Liu, S Wu, X Qin… - Chinese Journal of Organic …, 2012 - sioc-journal.cn
In order to find new chalcone derivatives with good biological activity, fourteen novel chalcone compounds containing 2-substituted-1, 3-thiazolidine ring were synthesized by the …
Number of citations: 1 sioc-journal.cn
Y Lin, W Ahmed, M He, X Xiang, R Tang… - European Journal of …, 2020 - Elsevier
In this present study, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors. In vitro results …
Number of citations: 10 www.sciencedirect.com
I Ohno, M Tomizawa, KA Durkin, Y Naruse… - Chemical research in …, 2009 - ACS Publications
Molecular interactions of neonicotinoid insecticides with the nicotinic acetylcholine receptor have been mapped by chemical and structural neurobiology approaches, thereby …
Number of citations: 64 pubs.acs.org
Y Li - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title compound, C8H7ClN4S2, the dihedral angle between the thiazolidine ring (rms deviation = 0.028 Å) and the thiazole ring (rms deviation = 0.004 Å) is 74.74 (6). The …
Number of citations: 10 scripts.iucr.org
Y Guo, J Fan, Q Zhang, C Bao, Z Liu, R Yang - Bioorganic & Medicinal …, 2019 - Elsevier
To improve the insecticidal activities of fraxinellone, two series of fraxinellone-based N-(1,3-thiazol-2-yl)carboxamides containing 25 compounds were prepared by structural …
Number of citations: 15 www.sciencedirect.com
T Mori, H Ohno, H Ichinose, H Kawagishi… - Journal of Hazardous …, 2021 - Elsevier
We previously identified a cytochrome P450 (CYP) derived from the white-rot fungus Phanerochaete chrysosporium as involved in degradation of acetamiprid, a neonicotinoid (NEO) …
Number of citations: 28 www.sciencedirect.com
X Shao, Z Liu, X Xu, Z Li, X Qian - Journal of Pesticide Science, 2013 - jstage.jst.go.jp
Neonicotinoids ushered in a new era of crop protection, and several molecules headed up a billion-dollar industry. As one of the largest agricultural and most populous countries, China …
Number of citations: 100 www.jstage.jst.go.jp
SL Wang, YJ Shi, HB He, Y Li, Y Li, H Dai - Chinese Chemical Letters, 2015 - Elsevier
A series of novel pyrazole oxime derivatives containing oxazole ring were designed and synthesized. The title compounds were structurally confirmed by 1 H NMR, 13 C NMR spectra …
Number of citations: 53 www.sciencedirect.com

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